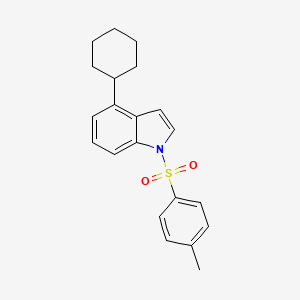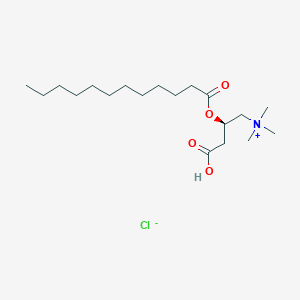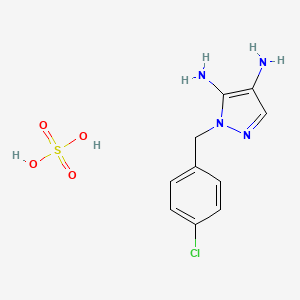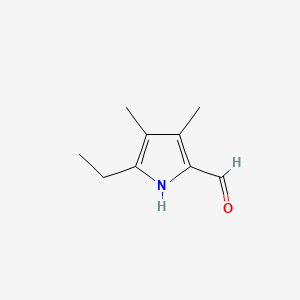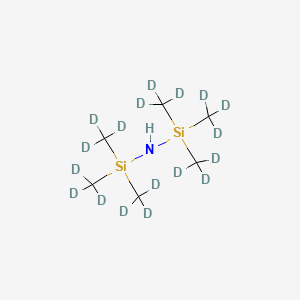
Hexamethyl-D18-disilazane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethyl-D18-disilazane is an organosilicon compound with the molecular formula C6HD18NSi2. It is a derivative of ammonia where two hydrogen atoms are replaced by trimethylsilyl groups. This compound is known for its versatility in various chemical reactions and applications, particularly in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexamethyl-D18-disilazane can be synthesized by reacting trimethylchlorosilane with ammonia. The reaction typically occurs in a pressure reactor at elevated temperatures and pressures. For instance, streams of ammonia and trimethylchlorosilane, each preheated to 175°C, are reacted together at a pressure of 230 bar. The mean residence time in the reaction part is about 35 minutes .
Industrial Production Methods: In industrial settings, the synthesis involves similar conditions but on a larger scale. The heavy two-phase reaction mixture is separated, and the lower phase is extracted with pure ammonia. The extracted phase is then transferred to a drying apparatus, where solid salt and gaseous ammonia are decomposed .
Análisis De Reacciones Químicas
Types of Reactions: Hexamethyl-D18-disilazane undergoes various types of chemical reactions, including:
Amination and Amidation: It serves as a reagent in condensation reactions of heterocyclic compounds.
Common Reagents and Conditions:
Silylation: Catalytic iodine or trimethylsilyl chloride in solvents like xylene or acetonitrile.
Amination: Often involves microwave-assisted reactions under neat and metal-free conditions.
Major Products:
Silylation: Produces silylated derivatives of alcohols, thiols, amines, and amino acids.
Amination: Yields heterocyclic compounds such as quinazolines.
Aplicaciones Científicas De Investigación
Hexamethyl-D18-disilazane has a wide range of applications in scientific research:
Mecanismo De Acción
Hexamethyl-D18-disilazane exerts its effects primarily through the cleavage of the nitrogen-silicon bond. This cleavage serves as a convenient nitrogen source in multicomponent reactions. The trimethylsilane part can participate in various mechanisms, such as cyclization promotion . For example, in the synthesis of 2,4-diphenylquinazolines, the nitrogen at position 3 of the quinazoline ring comes from gaseous ammonia, a byproduct of this compound .
Comparación Con Compuestos Similares
Hexamethyl-D18-disilazane is often compared with other similar compounds, such as:
Bis(trimethylsilyl)amine:
Hexamethyldisiloxane: Another organosilicon compound used in similar applications.
Uniqueness: this compound is unique due to its deuterium substitution, which can be advantageous in specific isotopic labeling studies and reactions requiring deuterium incorporation.
Conclusion
This compound is a versatile and valuable compound in various fields of scientific research and industrial applications. Its unique properties and wide range of reactions make it an essential reagent in organic synthesis, material science, and analytical chemistry.
Propiedades
IUPAC Name |
[bis(trideuteriomethyl)-[tris(trideuteriomethyl)silylamino]silyl]-trideuteriomethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUAGWLWBBFQJT-NBDUPMGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19NSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
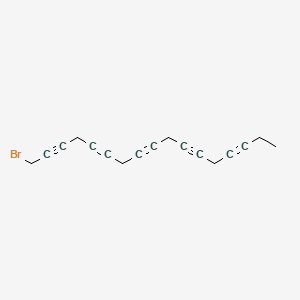

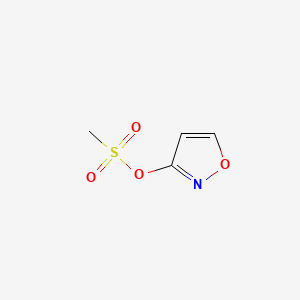

![trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate](/img/structure/B590587.png)
